5-ASA solves key pain points: sulfasalazine prodrug causes systemic toxicity, 4-ASA isomer lacks PPAR-γ activity, and aniline polymers lose conductivity at neutral pH. - PPAR-γ agonist with unique redox profile - enables enteric-coated treatments. - Self-doping carboxyl group ensures polymer conductivity up to pH 9.6. - High purity, globally shipped for API synthesis and material science.
5-Aminosalicylic Acid (5-ASA) is a highly functionalized aromatic compound featuring an amine, a hydroxyl, and a carboxylic acid group on a single benzene ring. Exhibiting an amphoteric nature with pKa values of approximately 2.74 and 5.84, it possesses low aqueous solubility (<0.1 g/100 mL at 21 °C) . In industrial and pharmaceutical procurement, 5-ASA is primarily sourced as an active pharmaceutical ingredient (API) for localized gastrointestinal therapies and as a specialized precursor for azo dyes and self-doped conductive polymers [1]. Its specific 1,2,5-substitution pattern provides unique redox properties and receptor-binding profiles that are not easily replicated by simpler anilines or isomeric analogs.
Procurement of pure 5-ASA is driven by the severe limitations of its prodrugs, positional isomers, and chemical analogs. Substituting 5-ASA with its common prodrug, sulfasalazine, introduces a sulfapyridine moiety that causes systemic toxicity and intolerance in a significant percentage of applications [1]. Furthermore, attempting to use the cheaper positional isomer 4-aminosalicylic acid (4-ASA) fails in targeted anti-inflammatory applications because 4-ASA lacks the specific peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist activity unique to the 5-ASA structure [2]. In materials science, substituting 5-ASA with standard aniline for polymer synthesis results in materials that lose electrochemical activity at neutral or basic pH, whereas 5-ASA's carboxyl group enables internal self-doping that maintains conductivity across a broader pH range [3].
Clinical and pharmacological data demonstrate that pure 5-ASA significantly reduces adverse systemic effects compared to its prodrug sulfasalazine. In long-term studies, sulfasalazine exhibited a 20% side-effect incidence rate, primarily driven by the sulfapyridine cleavage product, whereas 5-ASA administration reduced this incidence to approximately 6.5% [1].
| Evidence Dimension | Incidence of adverse side effects |
| Target Compound Data | ~6.5% side-effect incidence |
| Comparator Or Baseline | Sulfasalazine (~20% side-effect incidence) |
| Quantified Difference | 67.5% relative reduction in side-effect incidence |
| Conditions | Long-term clinical administration for ulcerative colitis |
Justifies the procurement of pure 5-ASA API for advanced, targeted-release enteric formulations to ensure higher patient compliance and lower toxicity.
The precise 1,2,5-substitution pattern of 5-ASA is critical for its biological mechanism, acting as a direct agonist for PPAR-γ, which mediates mucosal anti-inflammatory effects. In contrast, its positional isomer 4-aminosalicylic acid (4-ASA) does not exhibit this specific PPAR-γ dependent pathway activation, rendering it ineffective as a substitute for these specific therapeutic targets [1].
| Evidence Dimension | PPAR-γ agonist activity |
| Target Compound Data | Direct activation of PPAR-γ mediating anti-inflammatory response |
| Comparator Or Baseline | 4-Aminosalicylic acid (Lacks equivalent PPAR-γ agonist efficacy) |
| Quantified Difference | Qualitative presence vs. absence of target receptor activation |
| Conditions | Intestinal epithelial cell models and in vivo mucosal inflammation assays |
Prevents the erroneous substitution of cheaper positional isomers in pharmaceutical formulations requiring specific nuclear receptor engagement.
When utilized as a comonomer, 5-ASA imparts critical pH stability to conductive polymers. Standard polyaniline loses its electrochemical activity at pH levels above 4.0 due to deprotonation. However, copolymers incorporating 5-ASA maintain robust redox peaks and exhibit a usable potential range of -0.20 to 0.62 V even at a highly basic pH of 9.6, experiencing only a 29% decay in activity when transitioned from pH 5.0 to 9.6 [1].
| Evidence Dimension | Electrochemical activity retention at high pH |
| Target Compound Data | Maintains redox peaks at pH 9.6 (usable potential -0.20 to 0.62 V) |
| Comparator Or Baseline | Standard Polyaniline (Loses electrochemical activity at pH > 4.0) |
| Quantified Difference | Extension of usable electrochemical window by >5 pH units |
| Conditions | Cyclic voltammetry in aqueous solutions at pH 9.6 |
Makes 5-ASA an essential building block for synthesizing self-doped conductive polymers used in biosensors and electrodes operating in physiological or basic environments.
Due to its specific PPAR-γ agonist activity and lack of sulfapyridine-linked toxicity, 5-ASA is the definitive choice for formulating enteric-coated or delayed-release treatments for localized intestinal inflammation[1].
5-ASA is utilized in the synthesis of specialized polyaniline derivatives. Its built-in carboxyl and hydroxyl groups provide internal doping, allowing the resulting polymers to maintain electrochemical activity and conductivity in neutral to basic environments (up to pH 9.6), which is critical for biosensors and anti-corrosion coatings [2].
The ortho-relationship of the hydroxyl and carboxyl groups, combined with the reactive amino group, makes 5-ASA an ideal diazonium precursor. It is procured for the manufacture of high-stability azo dyes and photosensitive materials where precise metal-complexing capabilities are required .
Irritant